molecular formula C7H15NO2 B13185248 5-(Ethylamino)pentanoic acid

5-(Ethylamino)pentanoic acid

Cat. No.: B13185248
M. Wt: 145.20 g/mol
InChI Key: PVCJCCPKWQZJOB-UHFFFAOYSA-N
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Description

5-(Ethylamino)pentanoic acid is an organic compound with the molecular formula C7H15NO2 It is a derivative of pentanoic acid, where an ethylamino group is attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylamino)pentanoic acid typically involves the reaction of pentanoic acid with ethylamine under controlled conditions. The process can be summarized as follows:

    Starting Materials: Pentanoic acid and ethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ethylamino group.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylamino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

5-(Ethylamino)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-(Ethylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. As a derivative of pentanoic acid, it can act as a weak agonist for certain receptors, influencing various biological processes. The ethylamino group may enhance its binding affinity and specificity for these targets, leading to distinct physiological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Aminopentanoic acid: A similar compound with an amino group instead of an ethylamino group.

    Pentanoic acid: The parent compound without any amino substitution.

    Valeric acid: Another derivative of pentanoic acid with different functional groups.

Uniqueness

5-(Ethylamino)pentanoic acid is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

5-(ethylamino)pentanoic acid

InChI

InChI=1S/C7H15NO2/c1-2-8-6-4-3-5-7(9)10/h8H,2-6H2,1H3,(H,9,10)

InChI Key

PVCJCCPKWQZJOB-UHFFFAOYSA-N

Canonical SMILES

CCNCCCCC(=O)O

Origin of Product

United States

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